Dibutyldodecylamine

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Dibutyldodecylamine (CAS 13590-84-6) is a long-chain tertiary amine with the formula C20H43N and a molecular weight of 297.6 g/mol, featuring a central nitrogen atom bonded to two butyl groups and one dodecyl chain. As a member of the N,N,N-trialkyl amine class (C8-24 alkyl with C1-5 substituents), it is recognized as an existing general chemical substance under Japan's CSCL with annual manufacturing/import volumes consistently in the 2,000–4,000 tonne range, confirming its established industrial-scale availability.

Molecular Formula C20H43N
Molecular Weight 297.6 g/mol
CAS No. 13590-84-6
Cat. No. B15483256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibutyldodecylamine
CAS13590-84-6
Molecular FormulaC20H43N
Molecular Weight297.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCN(CCCC)CCCC
InChIInChI=1S/C20H43N/c1-4-7-10-11-12-13-14-15-16-17-20-21(18-8-5-2)19-9-6-3/h4-20H2,1-3H3
InChIKeyFTBKGTWNWSTGAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibutyldodecylamine CAS 13590-84-6: Technical Baseline and Procurement Considerations


Dibutyldodecylamine (CAS 13590-84-6) is a long-chain tertiary amine with the formula C20H43N and a molecular weight of 297.6 g/mol, featuring a central nitrogen atom bonded to two butyl groups and one dodecyl chain [1]. As a member of the N,N,N-trialkyl amine class (C8-24 alkyl with C1-5 substituents), it is recognized as an existing general chemical substance under Japan's CSCL with annual manufacturing/import volumes consistently in the 2,000–4,000 tonne range, confirming its established industrial-scale availability [2]. Its structural classification as a tertiary amine—specifically with butyl substituents rather than the more common methyl or ethyl groups—provides a distinct hydrophobicity and steric profile that influences its performance in surfactant, corrosion inhibition, and extraction applications .

Dibutyldodecylamine CAS 13590-84-6: Why In-Class Tertiary Amines Are Not Interchangeable


Tertiary amines with C12 alkyl chains exhibit widely varying performance profiles depending on the identity of the smaller alkyl substituents on the nitrogen atom. Replacing dibutyldodecylamine with analogs such as N,N-dimethyldodecylamine or N,N-diethyldodecylamine alters critical parameters including hydrophobicity, steric hindrance around the amine center, and the compound's partitioning behavior in biphasic systems [1]. These structural variations translate directly into quantifiable differences in critical micelle concentration (CMC), surface tension reduction effectiveness, and extraction efficiency in solvent extraction processes [2]. Even minor structural changes can shift optimal application conditions, making generic substitution a significant risk to process reproducibility and product performance without empirical validation. The specific dibutyl substitution pattern offers a distinct balance of lipophilicity and steric accessibility that is not replicated by other N,N-dialkyl homologs .

Dibutyldodecylamine CAS 13590-84-6: Evidence-Based Performance Differentiation from Analogous Tertiary Amines


Industrial-Scale Availability and Regulatory Classification

Dibutyldodecylamine is reported under Japan's Chemical Substances Control Law (CSCL) as an existing general chemical substance with annual manufacturing/import quantities ranging from 2,000 to 4,000 metric tonnes (2020–2023), placing it in a higher volume tier than many specialized tertiary amines [1]. This classification confirms established industrial production capacity and a stable supply chain, reducing procurement risk compared to lower-volume or research-grade analogs. While precise quantitative comparison data for other specific N,N-dialkyl dodecylamines is not publicly aggregated, the reported tonnage range is consistent with commodity-scale industrial chemicals used in bulk applications such as corrosion inhibition and surfactants .

Chemical supply chain Regulatory compliance Procurement

Critical Micelle Concentration (CMC) and Surface Activity Class Comparison

Studies on structurally related cationic surfactants demonstrate that N,N-dialkyl substitution on a dodecyl chain significantly reduces critical micelle concentration (CMC) compared to primary amines. For example, N,N-dimethyldodecylamine-based quaternary ammonium salts exhibit CMC values more than one order of magnitude lower than corresponding monoalkylammonium salts [1]. While direct CMC data for dibutyldodecylamine is not published, the class-level inference indicates that the presence of two butyl groups (C4) on the amine nitrogen provides greater hydrophobicity and lower CMC compared to primary dodecylamine (CMC ~1.4 × 10⁻² mol/L at 25°C for dodecylamine hydrochloride) [2]. This reduction in CMC translates to more efficient surface tension reduction at lower concentrations, a key advantage in formulations where minimal surfactant loading is desired.

Surfactant chemistry Surface tension Micellization

Corrosion Inhibition Performance of Dodecylamine Derivatives in Acidic Media

Dodecylamine derivatives, including quaternized analogs with allyl moieties, have demonstrated high corrosion inhibition efficiency on mild steel in acidic environments. A study evaluating dodecylamine-based compounds reported inhibition efficiencies (% IE) of approximately 99% at 200 ppm in 1 M HCl at 60 °C, and 11–97% at 400 ppm in 0.5 M H₂SO₄ [1]. The presence of diallyl moieties significantly enhanced performance in sulfuric acid, while quaternary salts achieved 63–85% IE at 200 ppm in 3.5% NaCl. While dibutyldodecylamine itself was not the direct test subject, its tertiary amine structure with two butyl groups positions it as a candidate for conversion into analogous quaternary ammonium corrosion inhibitors with comparable or tailored inhibition profiles, supported by the well-documented adsorption mechanism of long-chain amines on metal surfaces via nitrogen lone-pair electrons [2].

Corrosion inhibition Mild steel Acidic media

Solvent Extraction Selectivity for Trivalent Actinides Using a Dibutyl-Substituted Diglycolamide Ligand

N,N-didodecyl-N′,N′-dibutyl diglycolamide (D3DBDGA), a diglycolamide extractant bearing the same dibutyl substitution pattern as dibutyldodecylamine on one amide nitrogen, has been evaluated for selective extraction of trivalent actinides (Am, Cm) from simulated high-level liquid waste (HLLW) containing 3–4 M HNO₃ and over 20 interfering metal ions [1]. The study demonstrated that the dibutyl substitution contributes to favorable solubility in n-dodecane (the standard nuclear industry diluent) while maintaining high affinity for trivalent f-block ions in high-acidity media—a critical performance attribute not universally shared by other N-alkyl DGA ligands. Process optimization successfully suppressed co-extraction of undesirable metal ions and prevented third-phase formation, confirming that the dibutyl-dodecyl substitution pattern provides a unique balance of lipophilicity and extraction selectivity not readily achievable with other alkyl chain combinations [2].

Solvent extraction Nuclear waste separation Actinide/lanthanide separation

Antimicrobial Activity of Dodecylamine Against Bacterial Spores

Dodecylamine, the parent primary amine of dibutyldodecylamine's C12 chain, exhibits potent sporicidal activity. Studies on Bacillus subtilis and Clostridioides difficile spores demonstrated up to 99% killing after 4 hours of treatment with 1 mol L⁻¹ dodecylamine at 45 °C, with spores at an initial concentration of ~10⁸ mL⁻¹ [1]. The killing mechanism involves disruption of the spore inner membrane permeability barrier, and activity is independent of Ca-dipicolinic acid (CaDPA) content or the presence of cortex-lytic enzymes [2]. While dibutyldodecylamine itself has not been directly tested in sporicidal assays, the tertiary amine structure with two butyl groups is expected to modulate membrane interaction and lipophilicity, potentially altering the antimicrobial spectrum and effective concentration range compared to primary dodecylamine. This class relationship supports the use of dibutyldodecylamine as a building block for quaternary ammonium biocides.

Antimicrobial Bacterial spores Biocides

Dibutyldodecylamine CAS 13590-84-6: High-Value Application Scenarios Based on Evidence


Formulation of Low-Dosage Cationic Surfactants for Enhanced Oil Recovery (EOR) and Demulsification

Dibutyldodecylamine's tertiary amine structure enables conversion to cationic surfactants with CMC values an order of magnitude lower than primary amine analogs, as demonstrated by class-level evidence for N,N-dialkyl dodecylamines [1]. This reduced CMC allows effective interfacial tension reduction and emulsion stabilization at lower active concentrations, improving the economic and environmental profile of EOR formulations. Additionally, the dibutyl substitution provides a balance of hydrophobicity and steric accessibility that can be exploited to design switchable surfactants (e.g., via CO₂ or pH response) for controlled demulsification of crude oil emulsions [2].

Precursor for High-Efficiency Acid Corrosion Inhibitors in Oilfield and Industrial Cleaning

Dodecylamine derivatives have demonstrated inhibition efficiencies up to 99% at 200 ppm in 1 M HCl on mild steel [1]. Dibutyldodecylamine can be quaternized to produce analogous corrosion inhibitors with enhanced adsorption and film-forming properties due to the dibutyl groups' contribution to molecular hydrophobicity and surface coverage. This makes it a strategic precursor for formulating corrosion inhibitor packages used in acidizing operations, pickling baths, and cooling water systems where protection of carbon steel under acidic conditions is required.

Building Block for Diglycolamide (DGA) Extractants in Nuclear Fuel Reprocessing

The successful application of N,N-didodecyl-N′,N′-dibutyl diglycolamide (D3DBDGA) in selectively extracting trivalent actinides from 3–4 M HNO₃ simulated high-level waste validates the dibutyl substitution pattern for nuclear solvent extraction [1]. Dibutyldodecylamine serves as a key synthetic intermediate for preparing DGA ligands with optimized solubility in n-dodecane diluent and suppression of undesirable third-phase formation—critical performance criteria in industrial-scale actinide/lanthanide separations [2].

Synthesis of Quaternary Ammonium Biocides for Industrial Water Treatment

The potent sporicidal activity of dodecylamine (up to 99% killing of bacterial spores at 1 mol L⁻¹) provides a strong foundation for developing quaternary ammonium biocides based on dibutyldodecylamine [1]. The tertiary amine can be alkylated to yield quaternary ammonium compounds with tailored antimicrobial spectra and improved compatibility in aqueous systems. This application is particularly relevant for controlling microbial growth in cooling towers, paper mill process waters, and oilfield injection fluids where spore-forming bacteria pose significant operational challenges.

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